molecular formula C12H16N6O B11776067 3-Methyl-5-(2-methyl-4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole

3-Methyl-5-(2-methyl-4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B11776067
M. Wt: 260.30 g/mol
InChI Key: JODRELNNYBGJKH-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-methyl-4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a unique structure combining an oxadiazole ring with a pyrimidine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-methyl-4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Introduction of the pyrimidine moiety: This step involves the condensation of the oxadiazole intermediate with a suitable pyrimidine derivative, often under reflux conditions in the presence of a catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-methyl-4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Pharmaceuticals: As an active pharmaceutical ingredient or intermediate in the synthesis of complex drug molecules.

    Materials Science: As a building block for creating advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-methyl-4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide
  • 5-Acetyl-4-aminopyrimidines

Uniqueness

3-Methyl-5-(2-methyl-4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole stands out due to its unique combination of an oxadiazole ring with a pyrimidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H16N6O

Molecular Weight

260.30 g/mol

IUPAC Name

3-methyl-5-(2-methyl-4-piperazin-1-ylpyrimidin-5-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C12H16N6O/c1-8-14-7-10(12-16-9(2)17-19-12)11(15-8)18-5-3-13-4-6-18/h7,13H,3-6H2,1-2H3

InChI Key

JODRELNNYBGJKH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N2CCNCC2)C3=NC(=NO3)C

Origin of Product

United States

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